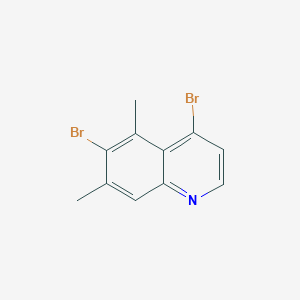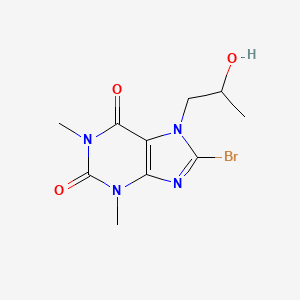![molecular formula C27H36N4O9S B2567456 4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 533871-78-2](/img/structure/B2567456.png)
4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C27H36N4O9S and its molecular weight is 592.66. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
One area of application for similar compounds involves corrosion inhibition. Compounds containing 1,3,4-oxadiazole rings have been studied for their effectiveness in preventing corrosion of metals in acidic environments. For example, Bouklah et al. (2006) found that 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole exhibited high efficiency as a corrosion inhibitor for mild steel in sulfuric acid media, demonstrating more than 96% efficiency at certain concentrations. The study suggests that these types of compounds adsorb onto the metal surface, providing a protective layer against corrosion (Bouklah et al., 2006).
Organic Electronics
Compounds with oxadiazole rings have found applications in organic electronics, particularly in organic light-emitting diodes (OLEDs). Wang et al. (2001) synthesized and investigated a new bis(1,3,4-oxadiazole) system for use in OLEDs. Their research demonstrated that these compounds could serve as efficient hole-blocking materials, contributing to the development of more efficient OLED devices (Wang et al., 2001).
High-Temperature Polymer Membranes
Sulfonated poly(aryl ether sulfone) containing 1,3,4-oxadiazole has been explored for use in medium-high temperature fuel cells. These polymers exhibit excellent thermal stability, oxidative stability, and proton conductivity, making them suitable as proton exchange membranes for fuel cell applications. The inclusion of 1,3,4-oxadiazole units contributes to the materials' performance at elevated temperatures (Xu et al., 2013).
Nematocidal Activity
Another research application of similar structures includes the development of novel 1,2,4-oxadiazole derivatives with 1,3,4-thiadiazole amide moiety for their nematocidal activities. Liu et al. (2022) synthesized a series of these derivatives and evaluated their effectiveness against Bursaphelenchus xylophilus, showing promising results for future agricultural applications (Liu et al., 2022).
Eigenschaften
IUPAC Name |
4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N4O9S/c1-6-37-22-17-20(18-23(38-7-2)24(22)39-8-3)26-29-30-27(40-26)28-25(32)19-9-11-21(12-10-19)41(33,34)31(13-15-35-4)14-16-36-5/h9-12,17-18H,6-8,13-16H2,1-5H3,(H,28,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POHVDFQVZFUKIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCOC)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36N4O9S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
592.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[1-(thiophene-2-sulfonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2567375.png)


![N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanamide](/img/structure/B2567379.png)
![7-[(E)-but-2-enyl]-8-(2,3-dihydroxypropylsulfanyl)-3-methylpurine-2,6-dione](/img/structure/B2567380.png)


![1H-Pyrazolo[4,3-b]pyridin-7-amine;2,2,2-trifluoroacetic acid](/img/structure/B2567385.png)

![(2S)-2-[(3-nitrobenzoyl)amino]propanoic acid](/img/structure/B2567387.png)
![2-(4-chlorophenyl)-4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2567389.png)


![N-[3-(2-ethoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]-4-(3-methylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B2567396.png)
